molecular formula C16H10FN3O3S B5682077 2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5682077
M. Wt: 343.3 g/mol
InChI Key: ZTFRUHDIKRGGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole-based derivative that exhibits promising bioactivity against various diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not yet fully understood. However, it is believed to exert its bioactivity through the inhibition of specific enzymes or pathways involved in cancer cell growth and bacterial proliferation. Further research is needed to elucidate its exact mechanism of action.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antibacterial activity by disrupting bacterial cell membrane integrity. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its high potency and selectivity towards cancer cells and pathogenic bacteria. However, one limitation is its potential toxicity towards normal cells, which may require further optimization of dosage and delivery methods.

Future Directions

For research on 2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide include exploring its potential applications in combination therapy with other anticancer or antibacterial agents. Additionally, further studies are needed to determine its exact mechanism of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 2-fluorobenzoyl chloride with 4-(4-nitrophenyl)-1,3-thiazole-2-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate 2-fluoro-N-(2-chloro-2-oxoethyl)benzamide, which then reacts with the thiazole amine to form the final product.

Scientific Research Applications

2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has exhibited antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-13-4-2-1-3-12(13)15(21)19-16-18-14(9-24-16)10-5-7-11(8-6-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFRUHDIKRGGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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